molecular formula C12H15F2NO4S B7590407 2-[(2,5-Difluorophenyl)sulfonyl-(2-methylpropyl)amino]acetic acid

2-[(2,5-Difluorophenyl)sulfonyl-(2-methylpropyl)amino]acetic acid

Cat. No. B7590407
M. Wt: 307.32 g/mol
InChI Key: IJHGWGSKBMIJKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2,5-Difluorophenyl)sulfonyl-(2-methylpropyl)amino]acetic acid, also known as Diflunisal, is a nonsteroidal anti-inflammatory drug (NSAID) that has been used to treat various inflammatory conditions, including rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis. It was first introduced in the 1970s and has since been used widely in clinical practice.

Mechanism of Action

2-[(2,5-Difluorophenyl)sulfonyl-(2-methylpropyl)amino]acetic acid works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a type of inflammatory mediator. By inhibiting COX enzymes, 2-[(2,5-Difluorophenyl)sulfonyl-(2-methylpropyl)amino]acetic acid reduces the production of prostaglandins, leading to a reduction in inflammation, pain, and fever.
Biochemical and Physiological Effects:
2-[(2,5-Difluorophenyl)sulfonyl-(2-methylpropyl)amino]acetic acid has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, leading to a reduction in inflammation, pain, and fever. It has also been shown to have antioxidant effects, which may be beneficial in the treatment of various diseases. Additionally, 2-[(2,5-Difluorophenyl)sulfonyl-(2-methylpropyl)amino]acetic acid has been shown to have potential effects on cancer, Alzheimer's disease, and cardiovascular disease.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(2,5-Difluorophenyl)sulfonyl-(2-methylpropyl)amino]acetic acid in lab experiments is its well-established safety profile. It has been used widely in clinical practice and has a low incidence of adverse effects. Additionally, its mechanism of action is well-understood, making it a useful tool for investigating the role of COX enzymes in various diseases. However, one limitation of using 2-[(2,5-Difluorophenyl)sulfonyl-(2-methylpropyl)amino]acetic acid in lab experiments is its potential to interact with other drugs or compounds, which may complicate the interpretation of results.

Future Directions

There are several future directions for the use of 2-[(2,5-Difluorophenyl)sulfonyl-(2-methylpropyl)amino]acetic acid in scientific research. One area of interest is its potential use in the treatment of cancer. Studies have shown that 2-[(2,5-Difluorophenyl)sulfonyl-(2-methylpropyl)amino]acetic acid may have anti-tumor effects, making it a potential candidate for the treatment of various types of cancer. Additionally, 2-[(2,5-Difluorophenyl)sulfonyl-(2-methylpropyl)amino]acetic acid has been studied for its potential effects on Alzheimer's disease and cardiovascular disease, and further research in these areas may be warranted. Finally, the development of new synthesis methods for 2-[(2,5-Difluorophenyl)sulfonyl-(2-methylpropyl)amino]acetic acid may improve its availability and reduce the cost of research.

Synthesis Methods

2-[(2,5-Difluorophenyl)sulfonyl-(2-methylpropyl)amino]acetic acid can be synthesized by the reaction of 2,5-difluorobenzenesulfonyl chloride with isobutylamine followed by the reaction with chloroacetic acid in the presence of a base. The resulting product is then acidified to obtain 2-[(2,5-Difluorophenyl)sulfonyl-(2-methylpropyl)amino]acetic acid. This method has been used in various studies to synthesize 2-[(2,5-Difluorophenyl)sulfonyl-(2-methylpropyl)amino]acetic acid for research purposes.

Scientific Research Applications

2-[(2,5-Difluorophenyl)sulfonyl-(2-methylpropyl)amino]acetic acid has been widely used in scientific research to investigate its potential therapeutic effects in various diseases. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects, making it a potential candidate for the treatment of inflammatory conditions. It has also been studied for its potential effects on cancer, Alzheimer's disease, and cardiovascular disease.

properties

IUPAC Name

2-[(2,5-difluorophenyl)sulfonyl-(2-methylpropyl)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F2NO4S/c1-8(2)6-15(7-12(16)17)20(18,19)11-5-9(13)3-4-10(11)14/h3-5,8H,6-7H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJHGWGSKBMIJKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(=O)O)S(=O)(=O)C1=C(C=CC(=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F2NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2,5-Difluorophenyl)sulfonyl-(2-methylpropyl)amino]acetic acid

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